Csnk1-IN-1

Description

Properties

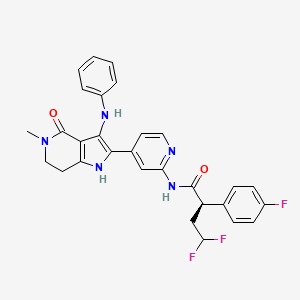

Molecular Formula |

C29H26F3N5O2 |

|---|---|

Molecular Weight |

533.5 g/mol |

IUPAC Name |

(2R)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-2-pyridinyl]-4,4-difluoro-2-(4-fluorophenyl)butanamide |

InChI |

InChI=1S/C29H26F3N5O2/c1-37-14-12-22-25(29(37)39)27(34-20-5-3-2-4-6-20)26(35-22)18-11-13-33-24(15-18)36-28(38)21(16-23(31)32)17-7-9-19(30)10-8-17/h2-11,13,15,21,23,34-35H,12,14,16H2,1H3,(H,33,36,38)/t21-/m1/s1 |

InChI Key |

IKATWWUGCJFQJV-OAQYLSRUSA-N |

Isomeric SMILES |

CN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)[C@H](CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |

Canonical SMILES |

CN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)C(CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Csnk1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csnk1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in a myriad of cellular processes. Dysregulation of CK1 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its biochemical activity, cellular effects, and the methodologies used for its characterization.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Casein Kinase 1 isoforms, primarily targeting CSNK1A1 (CK1α) and CSNK1D (CK1δ). By binding to the ATP-binding pocket of the kinase domain, this compound prevents the transfer of a phosphate group from ATP to its protein substrates, thereby inhibiting the downstream signaling events regulated by these kinases. The significant increase in potency observed in the presence of high ATP concentrations further substantiates its ATP-competitive binding mode.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against key CK1 isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 | Assay Conditions |

| CSNK1A1 | 21 µM | Standard ATP |

| CSNK1D | 29.7 µM | Standard ATP |

| CSNK1A1 | 1.5 nM | High ATP |

Impact on Cellular Signaling Pathways

The CK1 family of kinases are critical regulators of multiple signaling pathways. Inhibition of these kinases by this compound can therefore have profound effects on cellular function.

Wnt Signaling Pathway

The Wnt signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis.[1] CK1 isoforms play a dual role in this pathway. CK1α acts as a negative regulator by phosphorylating β-catenin, which primes it for subsequent phosphorylation by GSK3β and ultimate degradation by the proteasome.[1][2] Conversely, CK1δ and CK1ε are considered positive regulators of the Wnt pathway.[3]

By inhibiting CK1α, this compound can be predicted to stabilize β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it can activate the transcription of Wnt target genes. The precise cellular outcome will depend on the relative inhibition of different CK1 isoforms and the cellular context.

Experimental Protocols

The following sections detail representative methodologies for the biochemical and cellular characterization of this compound. These protocols are based on standard kinase inhibitor assay procedures.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a radiometric filter-binding assay to determine the IC50 value of this compound against a specific CK1 isoform.

Materials:

-

Recombinant human CK1α or CK1δ enzyme

-

Biotinylated peptide substrate (e.g., Biotin-RRKDLHDDEEDEAMSITA)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

This compound stock solution in DMSO

-

Streptavidin-coated filter plates

-

Wash buffer (e.g., 2 M NaCl, 1% H₃PO₄)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microplate, add the kinase, peptide substrate, and this compound (or DMSO for control) to the kinase reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% H₃PO₄).

-

Transfer the reaction mixture to a streptavidin-coated filter plate and incubate to allow the biotinylated peptide to bind.

-

Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT116, a human colon cancer cell line with a high dependence on Wnt signaling)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and a DMSO vehicle control) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and plot it against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable research tool for investigating the roles of CSNK1A1 and CSNK1D in cellular signaling and disease. Its ATP-competitive mechanism of action provides a direct means of interrogating the function of these kinases. The provided data and experimental protocols offer a foundation for further studies into the therapeutic potential of targeting Casein Kinase 1. Future research should focus on elucidating the detailed selectivity profile of this compound across the kinome and further exploring its effects in various disease-relevant cellular and in vivo models.

References

In-Depth Technical Guide to Csnk1-IN-1: A Targeted Approach to Casein Kinase 1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Csnk1-IN-1 is a chemical inhibitor targeting Casein Kinase 1 (CK1), a family of serine/threonine kinases integral to a multitude of cellular processes. Dysregulation of CK1 activity is implicated in various pathologies, including cancer, neurodegenerative disorders, and sleep phase syndromes, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its target protein, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Target Protein: Casein Kinase 1 (CK1)

The primary target of this compound is the Casein Kinase 1 family of protein kinases. In humans, this family comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) encoded by distinct genes. These isoforms share a highly conserved kinase domain but differ in their N- and C-terminal regions, which influences their subcellular localization and substrate specificity.

This compound exhibits inhibitory activity primarily against Casein Kinase 1 alpha (CSNK1A1) and to a lesser extent, Casein Kinase 1 delta (CSNK1D) .

Table 1: Quantitative Inhibitory Activity of this compound

| Target Isoform | IC50 (µM) | Notes |

| CSNK1A1 | 21 | Primary target |

| CSNK1D | 29.7 | Secondary target |

| CSNK1A1 (high ATP) | 0.0015 | Increased potency at high ATP concentrations |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

While the precise binding mode of this compound has not been extensively detailed in publicly available literature, the majority of small molecule inhibitors targeting the kinase domain of CK1 isoforms are ATP-competitive. This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Key Signaling Pathways Modulated by this compound

Inhibition of CSNK1A1 by this compound has significant downstream effects on critical cellular signaling pathways, most notably the Wnt/β-catenin and p53 pathways.

Wnt/β-catenin Signaling Pathway

CSNK1A1 is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, CSNK1A1 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CSNK1A1 by this compound is expected to disrupt this process, leading to the stabilization and accumulation of β-catenin. This can result in the translocation of β-catenin to the nucleus and the activation of Wnt target genes, which are often associated with cell proliferation.

p53 Signaling Pathway

CSNK1A1 has a complex and context-dependent role in regulating the p53 tumor suppressor protein. It has been reported that CSNK1A1 can phosphorylate MDM2, a key negative regulator of p53, thereby promoting the degradation of p53. Therefore, inhibition of CSNK1A1 by this compound can lead to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments to assess the activity and effects of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

In Vitro Kinase Assay

This protocol is for determining the IC50 value of this compound against a specific CK1 isoform.

Materials:

-

Recombinant human CSNK1A1 or CSNK1D enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

ATP (as required for the specific assay, often at the Km concentration for the enzyme)

-

Substrate peptide (e.g., a synthetic peptide with a CK1 recognition motif)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant CK1 enzyme in kinase buffer to each well.

-

Add 2 µL of a mixture of the substrate peptide and ATP in kinase buffer to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a line with known dependence on Wnt or p53 signaling)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of downstream targets of CK1 and the protein levels of key signaling molecules.

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-β-catenin, anti-β-catenin, anti-p53, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound serves as a valuable research tool for investigating the multifaceted roles of CSNK1A1 in cellular signaling. Its ability to modulate the Wnt/β-catenin and p53 pathways underscores the therapeutic potential of targeting this kinase in various diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic applications of this compound and other novel CK1 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

Csnk1-IN-1 (CAS: 2468784-55-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Csnk1-IN-1, a potent inhibitor of Casein Kinase 1 alpha (CSNK1A1). This document collates available biochemical data, explores the role of its target in key signaling pathways, and presents detailed, representative experimental protocols relevant to its study.

Core Compound Data

This compound is a small molecule inhibitor targeting CSNK1A1, a serine/threonine kinase implicated in a multitude of cellular processes, including Wnt signaling and the DNA damage response. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 2468784-55-4 |

| Molecular Formula | C₂₉H₂₆F₃N₅O₂ |

| Molecular Weight | 533.54 g/mol |

| Primary Target | Casein Kinase 1 alpha (CSNK1A1) |

| Appearance | Light yellow to yellow solid |

Biochemical Activity

This compound has been characterized as an inhibitor of Casein Kinase 1 (CSNK1) isoforms. The available inhibitory concentration (IC50) data is presented in the table below.[1] It is important to note that while these values are provided by commercial suppliers, detailed experimental protocols for their determination with this specific compound are not publicly available in peer-reviewed literature.

| Target | IC50 Value | Notes |

| CSNK1A1 | 21 µM | Primary target |

| CSNK1D | 29.7 µM | Off-target activity |

| CSNK1A1 (high ATP) | 1.5 nM | Increased potency at high ATP conc. |

| wild type-EGFR | >20 nM | Low inhibitory activity |

Target-Relevant Signaling Pathways

CSNK1A1, the primary target of this compound, is a critical regulator in several fundamental signaling pathways. Inhibition of CSNK1A1 by this compound is expected to modulate these pathways, making it a valuable tool for research in areas such as oncology and developmental biology.

Wnt/β-catenin Signaling Pathway

CSNK1A1 is a key component of the β-catenin destruction complex, which also includes Axin, APC, and GSK3β. In the absence of a Wnt signal, CSNK1A1 initiates the phosphorylation of β-catenin, marking it for subsequent phosphorylation by GSK3β and eventual proteasomal degradation.[2][3] Inhibition of CSNK1A1 would be expected to prevent this initial phosphorylation step, leading to the stabilization and accumulation of β-catenin. This, in turn, allows β-catenin to translocate to the nucleus and activate the transcription of Wnt target genes.

DNA Damage Response (DDR)

Recent studies have identified CSNK1A1 as a regulator of the DNA damage response (DDR).[4] In response to genotoxic stress, a reduction in CSNK1A1 abundance has been observed, leading to an increase in Wnt signaling which can limit apoptosis.[4] This suggests a complex interplay between the DDR, Wnt signaling, and cell fate decisions, where CSNK1A1 acts as a crucial node. Inhibition of CSNK1A1 with this compound could be used to probe this connection and understand how cancer cells respond to DNA-damaging agents.

Experimental Protocols

The following are detailed, representative protocols for assays commonly used to characterize kinase inhibitors like this compound. It is important to emphasize that these are generalized procedures and would need to be optimized for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.

Materials:

-

Purified, active CSNK1A1 enzyme

-

Kinase substrate (e.g., a specific peptide or a general substrate like α-casein)

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

Stop solution (e.g., phosphoric acid for radiolabeling, or EDTA for other methods)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter, or ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.

-

In a microplate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the CSNK1A1 enzyme to all wells except the negative control and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Quantify the kinase activity. For radiolabeling, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For other methods like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cultured cells.

Materials:

-

Cancer cell line of interest (e.g., a line with known Wnt pathway dysregulation)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Workflow for Pathway Analysis

This workflow outlines the steps to investigate the effect of this compound on a specific signaling pathway within a cellular context.

Procedure:

-

Cell Culture and Treatment: Culture the chosen cell line and treat with various concentrations of this compound for different time points.

-

Cell Lysis: After treatment, harvest the cells and prepare lysates for protein and RNA analysis.

-

Western Blot Analysis: Use western blotting to analyze the protein levels and phosphorylation status of key pathway components. For the Wnt pathway, this would include phosphorylated β-catenin, total β-catenin, and downstream targets like c-Myc and Cyclin D1. For the DNA damage response, this could involve markers like γH2AX.

-

Quantitative PCR (qPCR): Isolate RNA, reverse transcribe to cDNA, and perform qPCR to measure the expression levels of target genes of the signaling pathway of interest.

-

Data Analysis: Quantify the changes in protein levels, phosphorylation, and gene expression to determine the effect of this compound on the signaling pathway.

Conclusion

This compound is a valuable research tool for studying the roles of CSNK1A1 in cellular signaling. Its inhibitory activity against this key kinase allows for the targeted modulation of pathways such as Wnt/β-catenin and the DNA damage response. The protocols and data presented in this guide provide a foundation for researchers to design and execute experiments to further elucidate the biological functions of CSNK1A1 and the therapeutic potential of its inhibition. Further studies are warranted to fully characterize the cellular effects and specificity of this compound.

References

Csnk1-IN-1: A Technical Guide for Researchers

FOR RESEARCH USE ONLY

Abstract

Csnk1-IN-1 is a synthetic, small-molecule inhibitor of Casein Kinase 1 alpha (CSNK1A1), a serine/threonine kinase implicated in a multitude of cellular processes. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and its role as a modulator of key signaling pathways. Detailed experimental protocols and data presentation are included to facilitate its use in preclinical research settings.

Physicochemical Properties

This compound is a solid compound, typically appearing as a light yellow to yellow substance. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 533.54 g/mol | [1] |

| Chemical Formula | C29H26F3N5O2 | [1] |

| CAS Number | 2468784-55-4 | [1] |

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of Casein Kinase 1 alpha (CSNK1A1), also known as CK1α. It has been shown to exhibit inhibitory activity against related kinases as well. The in vitro inhibitory concentrations (IC50) are detailed in the following table.

| Target | IC50 | Reference |

| CSNK1A1 kinase | 21 µM | [1] |

| CSNK1D | 29.7 µM | [1] |

| CSNK1A1 (high ATP) | 1.5 nM | [1] |

Signaling Pathway Modulation

CSNK1A1 is a critical regulator of several fundamental signaling pathways. As an inhibitor of CSNK1A1, this compound is a valuable tool for investigating these pathways in various disease models, particularly in cancer and immunology.

Wnt/β-catenin Signaling Pathway

CSNK1A1 is a key component of the β-catenin destruction complex. It phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CSNK1A1 by this compound is expected to lead to the stabilization and nuclear accumulation of β-catenin, thereby activating Wnt target gene transcription.

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

cGAS-STING Signaling Pathway

Recent studies have implicated CSNK1A1 as a regulator of the cGAS-STING pathway, which is crucial for innate immune responses to cytosolic DNA. CSNK1A1 can modulate this pathway, and therefore, this compound can be utilized to study the intricate regulation of STING-dependent inflammatory responses.

Caption: this compound as a tool to study CSNK1A1's role in cGAS-STING signaling.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Kinase Assay

This protocol provides a framework for assessing the inhibitory activity of this compound against CSNK1A1.

Materials:

-

Recombinant human CSNK1A1 protein

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

Substrate (e.g., α-casein or a specific peptide substrate)

-

[γ-³²P]ATP or ATP and a suitable detection reagent (e.g., ADP-Glo™)

-

This compound dissolved in DMSO

-

96-well plates

-

Incubator

-

Detection instrument (e.g., scintillation counter or luminometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

In a 96-well plate, add the diluted this compound or DMSO control.

-

Add the CSNK1A1 enzyme to each well.

-

Add the substrate to each well.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiography).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).

-

Detect the kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity. For luminescence-based assays, follow the manufacturer's instructions for the detection reagent.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro kinase assay with this compound.

Cell-Based Assay for Wnt/β-catenin Signaling

This protocol describes how to assess the effect of this compound on the Wnt/β-catenin signaling pathway in cultured cells.

Materials:

-

Cell line with a Wnt-responsive reporter (e.g., TOP/FOP-Flash luciferase reporter)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Wnt ligand (e.g., Wnt3a conditioned medium) or a GSK3β inhibitor (e.g., CHIR99021) as a positive control

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO control. If investigating antagonism, co-treat with a Wnt ligand.

-

Incubate for a suitable period (e.g., 16-24 hours).

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Normalize the TOP-Flash (Wnt-responsive) luciferase activity to the FOP-Flash (negative control) activity.

-

Analyze the dose-dependent effect of this compound on Wnt signaling.

Data Presentation

All quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 533.54 g/mol |

| Chemical Formula | C29H26F3N5O2 |

| CAS Number | 2468784-55-4 |

Table 2: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 |

|---|---|

| CSNK1A1 | 21 µM |

| CSNK1D | 29.7 µM |

| CSNK1A1 (high ATP) | 1.5 nM |

Ordering and Storage

This compound can be procured from various chemical suppliers. It should be stored as a solid at -20°C. For long-term storage of solutions in DMSO, it is recommended to store at -80°C. Avoid repeated freeze-thaw cycles.

References

The Discovery and Development of Csnk1-IN-1: A Technical Overview for Researchers

An In-Depth Guide to a Novel Casein Kinase 1 (CSNK1) Inhibitor

This technical guide provides a comprehensive overview of the discovery and development of Csnk1-IN-1, a small molecule inhibitor of Casein Kinase 1 (CSNK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CSNK1 in various diseases, including proliferative disorders.

Introduction to Casein Kinase 1

Casein Kinase 1 is a family of highly conserved serine/threonine protein kinases that are ubiquitously expressed in eukaryotic organisms. The CK1 family consists of several isoforms, including α, β, γ1, γ2, γ3, δ, and ε, which play crucial roles in a multitude of cellular processes. These include, but are not limited to, the regulation of signal transduction pathways critical for cell proliferation, survival, and differentiation. Dysregulation of CK1 activity has been implicated in the pathophysiology of numerous diseases, most notably cancer, neurodegenerative disorders, and sleep cycle disturbances, making it an attractive target for therapeutic intervention.

This compound: An Overview

This compound is a potent inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1). Its discovery stems from efforts to identify novel chemical scaffolds for the targeted inhibition of CSNK1 isoforms. The primary source of information for this compound is the patent document WO2020161257 A1, which describes a series of 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one derivatives as CSNK1 inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against several kinase targets. The following table summarizes the available quantitative data. It is important to note that the data presented by some commercial vendors has not been independently confirmed and should be considered for reference purposes.[1]

| Target Kinase | Assay Condition | IC50 |

| CSNK1A1 | - | 21 µM[1] |

| CSNK1D | - | 29.7 µM[1] |

| CSNK1A1 | High ATP | 1.5 nM[1] |

| EGFR (wild type) | - | >20 nM[1] |

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are not extensively publicly available in peer-reviewed literature. However, based on the information in the patent and standard practices in kinase inhibitor drug discovery, the following representative protocols are provided.

In Vitro Kinase Inhibition Assay (Representative Protocol)

A common method to determine the potency of a kinase inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To determine the IC50 value of this compound against CSNK1A1.

Materials:

-

Recombinant human CSNK1A1 enzyme

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

This compound (serial dilutions)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Kinase/Antibody Mixture: Prepare a solution of CSNK1A1 enzyme and the europium-labeled anti-tag antibody in kinase buffer.

-

Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

Assay Assembly: In a 384-well plate, add the serially diluted this compound, the kinase/antibody mixture, and the tracer solution.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a microplate reader capable of TR-FRET measurements, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (Representative Protocol)

To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines, an ATP-based cell viability assay is commonly used. This assay measures the level of ATP, which is an indicator of metabolically active cells.

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Materials:

-

Cancer cell line (e.g., a line with known dependence on CSNK1 signaling)

-

Cell culture medium and supplements

-

This compound (serial dilutions)

-

96-well clear bottom white plates

-

ATP-based cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the ATP-based cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate at room temperature for a short period to allow for cell lysis and signal stabilization.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

CSNK1A1 in the Wnt/β-catenin Signaling Pathway

CSNK1A1 is a key regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, CSNK1A1, as part of a destruction complex, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CSNK1A1 can therefore lead to the stabilization and accumulation of β-catenin, and the activation of downstream target genes.

Caption: CSNK1A1 in Wnt/β-catenin signaling and the effect of this compound.

Experimental Workflow for Kinase Inhibitor Discovery and Characterization

The discovery and development of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth characterization.

Caption: A representative workflow for kinase inhibitor discovery and development.

Conclusion

This compound represents a valuable tool compound for the study of CSNK1A1 biology and a potential starting point for the development of novel therapeutics. This technical guide provides a summary of the currently available information on this compound, along with representative experimental protocols and pathway diagrams to aid researchers in their investigations. Further peer-reviewed publications are anticipated to provide a more detailed characterization of this and related compounds, which will undoubtedly accelerate our understanding of the therapeutic potential of targeting Casein Kinase 1.

References

Csnk1-IN-1 and its Impact on p53 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity and preventing tumorigenesis. Its activation in response to cellular stress triggers a cascade of events, including cell cycle arrest, apoptosis, and senescence. The regulation of p53 activity is a complex process, with the E3 ubiquitin ligase MDM2 being a key negative regulator. Casein Kinase 1α (CSNK1A1 or CK1α), a serine/threonine kinase, has emerged as a critical component in the p53 regulatory network. This technical guide provides an in-depth overview of the effect of Csnk1-IN-1, a potent inhibitor of CK1α, on the p53 signaling pathway. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its likely effects based on the well-documented role of CK1α inhibition in p53 activation.

The Role of CK1α in p53 Regulation

CK1α is a negative regulator of the p53 tumor suppressor.[1][2] Under normal cellular conditions, CK1α contributes to the suppression of p53 activity through its interaction with MDM2 and another p53 inhibitor, MDMX.[3] CK1α can phosphorylate MDM2, which enhances its ability to target p53 for ubiquitination and subsequent proteasomal degradation. This intricate interplay maintains low basal levels of p53, allowing for normal cell cycle progression.

Mechanism of Action of this compound

This compound is a small molecule inhibitor of CSNK1A1 (CK1α).[4] By binding to the ATP-binding pocket of CK1α, this compound blocks its kinase activity. This inhibition is expected to disrupt the downstream signaling events that lead to p53 suppression. The primary mechanism of action of this compound in the context of p53 signaling is the stabilization and activation of p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6] This effect is particularly relevant in malignancies with wild-type p53, where its reactivation can be a powerful therapeutic strategy.[5][6]

Signaling Pathway

The inhibition of CK1α by this compound initiates a signaling cascade that culminates in the activation of p53. The key steps are illustrated in the following diagram:

Quantitative Data

| Target | IC50 |

| CSNK1A1 | 21 µM |

| CSNK1D | 29.7 µM |

| CSNK1A1 (in high ATP) | 1.5 nM |

Table 1: Inhibitory concentrations of this compound.

Based on studies with other CK1α inhibitors like D4476, treatment of cancer cell lines is expected to lead to a dose-dependent increase in p53 and p21 protein levels, and a decrease in cell viability.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effect of this compound on the p53 signaling pathway.

Western Blot for p53 and MDM2 Protein Levels

This protocol is essential for quantifying the changes in p53 and MDM2 protein expression following treatment with this compound.

a. Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for specified time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

b. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

c. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

d. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53 (e.g., DO-1 clone) and MDM2 (e.g., SMP14 clone) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

Co-Immunoprecipitation (Co-IP) for CK1α-MDM2 Interaction

This protocol is used to determine if this compound disrupts the interaction between CK1α and MDM2.

a. Cell Lysis and Pre-clearing:

-

Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer.

-

Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to pre-clear non-specific binding.

-

Centrifuge and collect the supernatant.

b. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against MDM2 or CK1α overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads three to five times with lysis buffer.

c. Elution and Western Blot:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blot using antibodies against CK1α and MDM2.

Annexin V Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic cells upon treatment with this compound.

a. Cell Treatment and Harvesting:

-

Treat cells with various concentrations of this compound for the desired duration.

-

Harvest both adherent and floating cells and wash with cold PBS.

b. Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

c. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound.

Conclusion

This compound, as a potent inhibitor of CK1α, holds significant promise as a modulator of the p53 signaling pathway. Based on the established role of CK1α, inhibition by this compound is expected to stabilize and activate p53, leading to anti-proliferative and pro-apoptotic effects in cancer cells with wild-type p53. The provided experimental protocols and workflows offer a robust framework for researchers and drug development professionals to investigate the precise molecular consequences of this compound treatment. Further studies are warranted to generate specific quantitative data for this compound and to fully elucidate its therapeutic potential in p53-driven cancers.

References

- 1. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor-derived CK1α mutations enhance MDMX inhibition of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Csnk1-IN-1: A Technical Guide for the Investigation of Proliferative Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proliferative disorders, including a wide range of cancers, are characterized by uncontrolled cell growth and division. A key family of proteins implicated in the regulation of these cellular processes is the Casein Kinase 1 (CK1) family of serine/threonine kinases. Dysregulation of CK1 activity is linked to the aberrant functioning of critical signaling pathways that govern cell cycle progression, apoptosis, and DNA repair. Csnk1-IN-1 is a chemical inhibitor of Casein Kinase 1 alpha 1 (CSNK1A1) and presents a valuable tool for researchers studying the role of this kinase in various proliferative diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Casein Kinase 1 (CK1). By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates. CK1 isoforms, particularly CK1α, CK1δ, and CK1ε, are integral components of several signaling pathways that are frequently dysregulated in cancer.[1]

The primary mechanism through which CK1α inhibition impacts proliferative disorders is its role in the Wnt/β-catenin signaling pathway . CK1α is a key component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2][3] By inhibiting CK1α, this compound disrupts this process, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.[2]

Furthermore, CK1α is involved in the p53 signaling pathway . The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress, such as DNA damage. CK1α can phosphorylate p53 and its negative regulators, MDM2 and MDMX, thereby influencing p53 stability and activity.[2] Inhibition of CK1α can lead to the activation of p53, which can, in turn, induce cell cycle arrest or apoptosis in cancer cells.[4]

Quantitative Data

The inhibitory activity of this compound and other relevant CK1 inhibitors is summarized in the tables below. This data is crucial for designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Conditions |

| CSNK1A1 | 21 µM | Standard ATP concentration |

| CSNK1D | 29.7 µM | Standard ATP concentration |

| CSNK1A1 | 1.5 nM | High ATP concentration |

| EGFR (wild type) | >20 nM | Not specified |

| Data sourced from Medchemexpress.[5] |

Table 2: Comparative IC50 Values of Selected CK1 Inhibitors

| Inhibitor | CK1δ IC50 | CK1ε IC50 | Reference |

| PF-670462 | 14 nM | 260 nM | [6] |

| PF-4800567 | >10,000 nM | 17 nM | [6] |

| IC261 | ~1 µM | ~1 µM | [7] |

| D4476 | 300 nM | Not specified | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in research settings.

In Vitro Kinase Assay (Radiometric)

This protocol is adapted from a method for determining the IC50 values of CK1 inhibitors.[6]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific CK1 isoform.

Materials:

-

Recombinant human CK1 isoform (e.g., GST-CK1δ or 6xHis-CK1ε)

-

Substrate: α-casein

-

[γ-³²P]-ATP

-

Kinase reaction buffer (25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

10% Trichloroacetic acid (TCA) solution

-

Ethanol

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO).

-

Set up the kinase reactions in a total volume of 15 µL. Add the following components in order:

-

Kinase reaction buffer

-

This compound dilution or vehicle

-

Recombinant CK1 enzyme (e.g., 7 nM GST-CK1δ or 70 nM 6xHis-CK1ε)

-

α-casein substrate (10 µM)

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]-ATP (final concentration 10 µM, with a specific activity of ~500-1000 cpm/pmol).

-

Incubate the reaction for 10-15 minutes at 37°C.

-

Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose paper squares.

-

Wash the P81 papers three times for 5 minutes each in 10% TCA solution to remove unincorporated [γ-³²P]-ATP.

-

Wash the papers once with ethanol and once with acetone.

-

Allow the papers to air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[9][10]

Objective: To evaluate the anti-proliferative effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HCT116, SW480)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO in medium).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Western Blot Analysis

This protocol allows for the detection of changes in protein expression and phosphorylation status following treatment with this compound.[3][11]

Objective: To analyze the effect of this compound on the levels of total and phosphorylated β-catenin and p53.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin (Ser45), anti-p53, anti-phospho-p53 (Ser15), and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: p53 signaling pathway and the role of CK1α and its inhibitor this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

References

- 1. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hubrecht.eu [hubrecht.eu]

- 4. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. protocols.io [protocols.io]

- 11. Down-Regulation of β-Catenin by Activated p53 - PMC [pmc.ncbi.nlm.nih.gov]

Csnk1-IN-1: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 (CK1) is a family of serine/threonine kinases integral to a multitude of cellular processes, including the intricate regulation of the cell cycle. The dysregulation of CK1 activity is frequently implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide focuses on Csnk1-IN-1, an inhibitor of Casein Kinase 1 Alpha (CSNK1A1), and its putative role in cell cycle regulation. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes the known functions of its primary target, CSNK1A1, and the observed effects of other CSNK1A1 inhibitors to provide a comprehensive overview for researchers. This guide covers the core mechanisms of CSNK1A1 in cell cycle control, presents quantitative data from related inhibitor studies, details relevant experimental protocols, and provides visual diagrams of key signaling pathways.

Introduction to Casein Kinase 1 and Cell Cycle Regulation

The Casein Kinase 1 family consists of several isoforms, with CSNK1A1 (CK1α) being one of the most extensively studied. CK1 isoforms are involved in a wide array of cellular functions, including DNA repair, apoptosis, circadian rhythms, and key signaling pathways such as Wnt/β-catenin and p53.[1][2] Their role in cell cycle progression is multifaceted, participating in the regulation of mitotic spindle formation and checkpoint controls.[1][3]

This compound is identified as an inhibitor of CSNK1A1 with a reported IC50 of 21 μM. Given its inhibitory action, this compound is a valuable tool for investigating the specific roles of CSNK1A1 in cellular processes and holds potential as a therapeutic agent in proliferative disorders.

The Role of CSNK1A1 in Cell Cycle Control

CSNK1A1 is a critical regulator of cell cycle progression, with its activity influencing multiple phases of the cell cycle. It has been shown to be essential for proper mitotic spindle formation during M phase.[1] Antibodies specific to CK1α have been demonstrated to block cell cycle progression in this phase.[1] Furthermore, CK1α is found at key locations for cell division, including centrosomes and kinetochores.[1]

The influence of CSNK1A1 extends to the regulation of key cell cycle proteins. For instance, CSNK1δ, a closely related isoform, is implicated in the degradation of Wee1, a kinase that inhibits mitotic entry.[4] Inhibition of CK1δ leads to increased levels of Wee1, thereby impeding cell cycle progression.[4] Given the high degree of homology within the CK1 family, it is plausible that CSNK1A1 has similar or overlapping functions in regulating the stability of cell cycle inhibitors.

CSNK1A1 also plays a crucial role in the p53 signaling pathway, a central hub in the cellular response to DNA damage and a critical cell cycle checkpoint regulator.[1] Depending on the cellular context, CK1 isoforms can either activate or inactivate p53.[1] Inhibition of CK1α has been shown to trigger p53 activation in certain cancer cells, leading to cell cycle arrest and apoptosis.[5]

Quantitative Data on the Effects of CSNK1A1 Inhibition

Table 1: Effects of CSNK1A1 Inhibition or Knockdown on Cell Cycle Distribution

| Cell Line | Treatment/Condition | Effect on Cell Cycle | Reference |

| OVCAR3 and IGROV1 (Ovarian Cancer) | shRNA knockdown of CSNK1D | Slower progression through cell cycle phases | [3] |

| HeLa and Mouse Embryonic Fibroblasts | Small molecule CK1δ inhibitors | Inhibition of S and G2/M phase progression | [4] |

| Hematopoietic Stem Cells | Homozygous deletion of Csnk1a1 | Increase in S/G2/M phase, decrease in G0 | [6] |

| Glioma Cells | Overexpression of CK1 | Increased cell proliferation | [7] |

Table 2: Effects of CSNK1A1 Inhibition on Cell Proliferation and Viability

| Cell Line | Treatment | Effect on Proliferation/Viability | Reference |

| OVCAR3 and IGROV1 (Ovarian Cancer) | shRNA knockdown of CSNK1D | Significantly affected proliferative potential | [3] |

| Daoy (Medulloblastoma) | CSNK1D inhibitors | Reduced cell proliferation and viability | [8] |

| Triple Negative Breast Cancer | shRNA knockdown of CSNK1δ or SR-3029 inhibitor | Reduction in cell proliferation | [9] |

| Glioma Cells | API-1 (AKT inhibitor, downstream of CK1) | Markedly inhibited cell viability | [7] |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the role of a CSNK1A1 inhibitor like this compound in cell cycle regulation.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound (or other inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3 x 10^4 cells/mL in a final volume of 100 µL per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the optical density (OD) at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well plates

-

Cell culture medium

-

This compound (or other inhibitor)

-

PBS (Phosphate-buffered saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentration of this compound for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis for Cell Cycle Proteins

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

Materials:

-

Cell culture dishes

-

This compound (or other inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cell cycle proteins (e.g., Cyclin D1, p21, p53, β-catenin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as required.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Signaling Pathways and Visualizations

CSNK1A1 is a key player in several signaling pathways that converge on cell cycle regulation. The following diagrams illustrate these relationships.

References

- 1. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives [frontiersin.org]

- 3. Casein Kinase 1 Delta Regulates Cell Proliferation, Response to Chemotherapy and Migration in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Casein Kinase 1δ-dependent Wee1 Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch [frontiersin.org]

Investigating Csnk1-IN-1: A Potential Therapeutic Agent in Hematological Malignancies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Casein Kinase 1 (CK1) isoforms, particularly CK1α and CK1δ, are increasingly recognized as pivotal regulators of oncogenic signaling pathways in a variety of hematological malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and myelodysplastic syndromes (MDS). Their dysregulation affects critical cellular processes such as the Wnt/β-catenin and p53 pathways, contributing to cancer cell proliferation, survival, and resistance to therapy. Csnk1-IN-1 is a chemical probe that inhibits CK1 isoforms. This technical guide provides an in-depth overview of the role of its target kinases in hematological cancers, compiles its known biochemical activity, and presents detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction to Casein Kinase 1 in Hematological Cancers

The Casein Kinase 1 (CK1) family comprises seven highly conserved serine/threonine kinases (α, β, γ1, γ2, γ3, δ, and ε) that play crucial roles in diverse cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2] In the context of hematological malignancies, specific isoforms have emerged as key players in tumor pathogenesis.

-

CK1α (encoded by CSNK1A1) : This isoform is a critical component of the β-catenin destruction complex.[3] In the absence of Wnt signaling, CK1α phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[4] Loss-of-function mutations or deletions of CSNK1A1, as seen in del(5q) MDS, lead to β-catenin stabilization and activation of pro-survival Wnt signaling.[5] Paradoxically, in other contexts like AML, inhibition of CK1α can induce apoptosis through p53 activation, highlighting a complex, context-dependent role.[2][6]

-

CK1δ and CK1ε : These closely related isoforms are often discussed together due to significant functional redundancy. They are involved in both canonical and non-canonical Wnt pathways and have been shown to be overexpressed in cancers like CLL.[7][8] Inhibition of CK1δ/ε can disrupt microenvironmental interactions and slow disease progression in preclinical CLL models.[6]

Given these roles, the targeted inhibition of CK1 isoforms presents a promising therapeutic strategy for various blood cancers.

This compound: A Chemical Probe Targeting CK1

This compound is a chemical inhibitor targeting members of the Casein Kinase 1 family. While specific data on its efficacy in hematological cancer cell lines is not extensively documented in publicly available literature, its biochemical activity against key isoforms has been characterized.

Data Presentation: Biochemical Activity of this compound

The inhibitory concentration (IC50) values of this compound against the purified kinase enzymes provide a direct measure of its potency and selectivity. This data is crucial for designing cell-based assays and interpreting their results.

| Target Kinase | IC50 Value | Significance in Hematological Malignancies |

| CSNK1A1 (CK1α) | 21 µM | Key regulator of Wnt/β-catenin and p53 pathways; implicated in MDS and AML.[1] |

| CSNK1D (CK1δ) | 29.7 µM | Involved in Wnt signaling; overexpression linked to CLL pathogenesis.[1] |

Table 1: Summary of reported biochemical IC50 values for this compound against relevant Casein Kinase 1 isoforms. Data is essential for determining appropriate concentrations for in vitro experiments.[1]

Key Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting CK1α and CK1δ, thereby modulating critical signaling pathways that are frequently dysregulated in hematological cancers.

The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for cell fate determination and proliferation. Its aberrant activation is a hallmark of many cancers. CK1α acts as a tumor suppressor within this pathway by promoting the degradation of β-catenin.

The p53 Tumor Suppressor Pathway

In certain cellular contexts, such as AML and MDS, the inhibition of CK1α has been shown to activate the p53 pathway, leading to apoptosis. This occurs through the disruption of the interaction between p53 and its negative regulator, MDM2.

Experimental Protocols

The following protocols are foundational methods for evaluating the efficacy and mechanism of action of kinase inhibitors like this compound in hematological cancer cell lines.

Cell Viability Assay (ATP-Based Luminescence)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

-

Hematological cancer cell lines (e.g., MOLM-13 for AML, MEC-1 for CLL)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well microplates

-

ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in the opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Include wells with medium only for background measurement.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Add 10 µL of medium with the equivalent percentage of DMSO to vehicle control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Reagent Preparation: Equilibrate the plate and the ATP-based assay reagent to room temperature for approximately 30 minutes.

-

Luminescence Measurement: Add 100 µL of the assay reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (medium only wells) from all experimental wells. Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the results as percent viability versus log[this compound] and use a non-linear regression model to calculate the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated cells (from a 6-well plate experiment)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) solution

-

1X Annexin-binding buffer

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x the IC50 value) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For suspension cells, gently aspirate the culture. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS, centrifuge, and discard the supernatant.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour. Be sure to include compensation controls (unstained, Annexin V only, PI only).

-

Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

Conclusion and Future Directions

The available biochemical data for this compound indicates its potential as a tool to probe the function of CK1α and CK1δ in hematological malignancies. Its activity against these kinases, which are integral to the Wnt and p53 pathways, provides a strong rationale for its investigation as a potential therapeutic agent.[1][6] Future studies should focus on establishing the anti-proliferative and pro-apoptotic effects of this compound across a broad panel of hematological cancer cell lines. Further work is also required to confirm the on-target effects through western blotting of key pathway proteins (e.g., phospho-β-catenin, p53, cleaved PARP) and to evaluate its efficacy in preclinical in vivo models. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to systematically undertake these critical investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. urfjournals.org [urfjournals.org]

- 4. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Csnk1-IN-1: A Technical Guide for its Evaluation as a Chemical Probe for Casein Kinase 1

For Researchers, Scientists, and Drug Development Professionals

Abstract